
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
描述
“(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid” is an amino acid derivative . It has a CAS Number of 2059910-51-7 and a molecular weight of 231.17 . It is also known as L-AMBA. The compound is widely used in the field of scientific research.
Molecular Structure Analysis
The IUPAC name of the compound is ®-4-amino-3-methylbutanoic acid–2,2,2-trifluoroacetic acid (1/1) . The InChI code is 1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .科学研究应用
Molecular Characterization and Structural Insights
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid , exhibits a notable zwitterionic structure. For instance, L-Argininium trifluoroacetate forms a zwitterionic argininium cation, with a deprotonated trifluoroacetic acid molecule, demonstrating a 1:1 stoichiometry between argininium ion and trifluoroacetate anion. The striking resemblance in the aggregation of these ions to their analogs in a 1:2 stoichiometric analogue underscores the unique molecular arrangements driven by the presence of trifluoroacetic acid (Suresh, Krishnakumar, & Natarajan, 2006).
Synthetic Applications and Chemical Transformations
The compound has been pivotal in stereoselective syntheses of fluorinated amino acids. Utilizing 4,4,4-trifluoro-3-methylbutanoic acid as a starting point, researchers have developed syntheses of valuable amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, emphasizing the compound's versatility and significance in synthetic chemistry (Pigza, Quach, & Molinski, 2009).
Vibrational Spectroscopy and Molecular Modeling
The vibrational spectra of zwitterionic 3-Aminobutanoic acid, supported by Density Functional Theory (DFT) calculations, reveal insights into its structure and behavior. The zwitterionic dimer structure, formed through intermolecular hydrogen bonding, is validated by experimental IR and Raman modes. This structure is stable in water solvent media, as indicated by computational models, highlighting the compound's unique interaction with its environment (Yalagi, 2022).
Enzymatic Degradation and Metabolite Analysis
In the context of fermented foods, the compound's derivatives have been analyzed for their role in enzymatic degradation pathways, such as the Ehrlich pathway. The study of enantiomeric ratios in related compounds like 2-methylbutanoic acid provides a deeper understanding of the underlying biochemical processes, offering valuable insights into the metabolic fates of these compounds in various food matrices (Matheis, Granvogl, & Schieberle, 2016).
安全和危害
属性
IUPAC Name |
(3R)-4-amino-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCIYJPOZSTFJ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
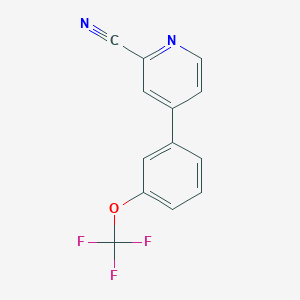
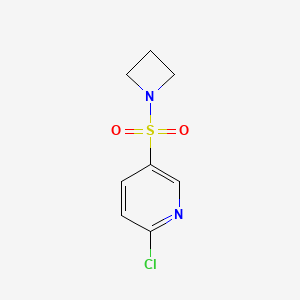


![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
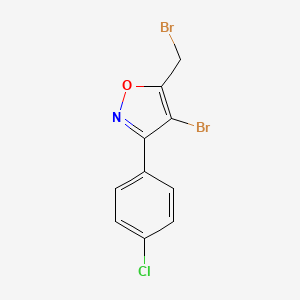
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)
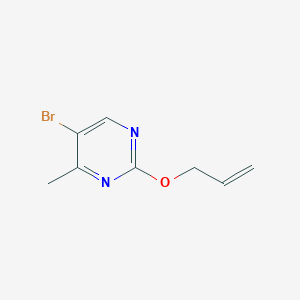
![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)
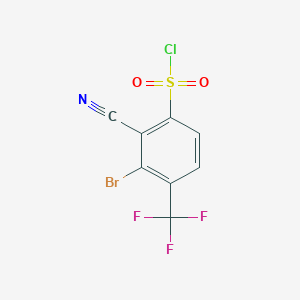
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)